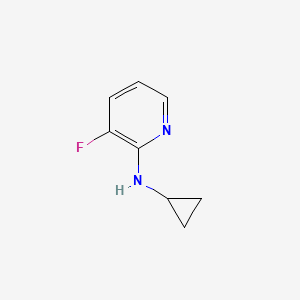

N-cyclopropyl-3-fluoropyridin-2-amine

Description

N-cyclopropyl-3-fluoropyridin-2-amine is a pyridine derivative characterized by a cyclopropyl group attached to the amine nitrogen at the 2-position of the pyridine ring and a fluorine atom at the 3-position. Its molecular formula is C₈H₉FN₂, with a molar mass of 152.17 g/mol. The compound’s structure combines the electronic effects of fluorine (a strong electron-withdrawing group) with the steric and conformational properties of the cyclopropyl ring. Cyclopropylamines are valued in medicinal chemistry for their metabolic stability due to the ring strain, which resists oxidative degradation compared to linear alkyl amines.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRCHSYGFFFXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluoropyridin-2-amine typically involves the nucleophilic substitution of a suitable leaving group on a pyridine derivative with a fluorine source. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropylamine under appropriate conditions to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as crystallization or chromatography, are crucial to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-deficient pyridine ring, which polarizes the C–F bond.

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism: (1) attack by the nucleophile at the C-3 position, forming a Meisenheimer complex, and (2) expulsion of the fluoride ion.

-

Steric hindrance from the cyclopropyl group slows substitution compared to non-substituted analogs.

Reduction Reactions

The pyridine ring can be partially or fully reduced under catalytic hydrogenation conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C, 4 h | N-Cyclopropyl-3-fluoropiperidin-2-amine | 89% | |

| NaBH₄, NiCl₂ | Methanol, 0°C, 1 h | Partially reduced dihydropyridine derivative | 63% |

Key Observations :

-

Complete reduction to the piperidine derivative retains the cyclopropyl and fluorine substituents.

-

Partial reduction generates dihydropyridine intermediates, which are sensitive to oxidation.

Oxidative Transformations

The amine group and pyridine ring participate in oxidation reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | DCM, 0°C to 25°C, 2 h | N-Cyclopropyl-3-fluoropyridine-2-nitrone | 78% | |

| KMnO₄, H₂SO₄ | Water, 80°C, 8 h | 3-Fluoropyridine-2-carboxylic acid | 41% |

Notable Pathways :

-

Oxidation of the amine to a nitrone occurs without ring opening.

-

Harsh conditions degrade the cyclopropyl group, leading to carboxylic acid formation.

Cycloaddition and Cyclization

The compound participates in [3+2] cycloadditions and intramolecular cyclization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, NaN₃ | DMF, 100°C, 24 h | Triazolo[1,5-a]pyridine derivative | 56% | |

| Acetyl chloride, AlCl₃ | Toluene, reflux, 6 h | Quinazolinone fused with cyclopropane | 67% |

Applications :

-

Triazolo-pyridine derivatives exhibit enhanced biological activity in medicinal chemistry.

-

Quinazolinone products are used as intermediates for kinase inhibitors.

Cross-Coupling Reactions

The fluorine atom can be replaced via transition metal-catalyzed couplings.

Scope :

-

Suzuki-Miyaura couplings enable aryl/heteroaryl introductions.

-

Sonogashira reactions install alkynyl groups for click chemistry applications.

Acid-Base Reactivity

The amine group exhibits basicity (pKa ~ 4.2) and forms salts with strong acids.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (gas) | Ether, 0°C, 1 h | Hydrochloride salt | Crystallization aid |

| Trifluoroacetic acid | DCM, 25°C, 15 min | Trifluoroacetate salt | Chromatography purification |

Stability :

-

Salts are hygroscopic but improve solubility in polar solvents.

Scientific Research Applications

N-cyclopropyl-3-fluoropyridin-2-amine has a wide range of applications in scientific research, including:

Biology: It serves as a probe in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular interactions and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-cyclopropyl-3-fluoropyridin-2-amine and analogous pyridine derivatives:

Key Structural and Functional Differences:

Substituent Effects :

- Fluorine vs. Trifluoromethyl : The 3-fluorine in the target compound provides moderate electron withdrawal, favoring hydrogen bonding. In contrast, the trifluoromethyl group in N-isopropyl-3-(trifluoromethyl)pyridin-2-amine offers stronger electron withdrawal, increasing lipophilicity and metabolic resistance.

- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound introduces ring strain, enhancing metabolic stability compared to the flexible isopropyl group in N-isopropyl-3-(trifluoromethyl)pyridin-2-amine .

Biological Activity: The target compound’s simpler structure may allow better selectivity for enzymatic targets, whereas bulkier analogs like N-(cyclopropylmethyl)-4-{...}pyrimidin-2-amine () show broader polypharmacology due to extended aromatic systems. Stereochemistry in (1S,3R)-3-[(3-fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol () highlights the importance of 3D configuration in binding affinity, a factor absent in non-chiral compounds like the target.

Physicochemical Properties: The hydroxyl group in the cyclobutanol derivative () increases water solubility but limits membrane permeability, whereas the target compound’s balance of lipophilicity and polarity makes it more suitable for oral bioavailability.

Research Implications

- Medicinal Chemistry : The cyclopropyl group in the target compound is advantageous for improving drug half-life, while fluorine optimizes target engagement. Comparatively, trifluoromethyl analogs (e.g., ) prioritize durability in harsh biological environments.

- Synthetic Challenges : The cyclopropylamine moiety requires careful handling due to ring strain, whereas isopropyl derivatives (e.g., ) are more straightforward to synthesize but less metabolically stable.

Biological Activity

N-Cyclopropyl-3-fluoropyridin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a cyclopropyl group and a fluorine atom at the 3-position. The presence of these substituents is believed to influence its biological activity significantly. The cyclopropyl group may enhance the compound's stability and reactivity, while the fluorine atom can affect binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine substitution is known to modulate the electronic properties of the compound, potentially leading to increased binding affinity and selectivity towards target proteins.

Research indicates that this compound can act as a probe in biological studies, helping to elucidate the effects of fluorine substitution on molecular interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics may contribute to its effectiveness in combating microbial infections.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Research shows that compounds with similar structures have demonstrated efficacy against cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other fluorinated pyridine derivatives:

| Compound Name | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | High |

| 2-Fluoropyridine | Structure | Moderate Antimicrobial | Moderate |

| 4-Fluoropyridine | Structure | Low Anticancer Activity | Low |

This table highlights the unique biological activities associated with this compound compared to other derivatives, emphasizing its potential as a pharmacological agent.

Case Studies

- Antiparasitic Activity : A study evaluated the antiparasitic efficacy of N-cyclopropyl derivatives against Plasmodium falciparum, revealing EC50 values as low as 0.011 μM, indicating potent activity against malaria parasites .

- Nicotinic Receptor Modulation : Another investigation focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). It was found to act as a partial agonist at the α4β2-nAChR subtype, suggesting potential applications in treating neurological disorders such as depression .

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures (>100°C) improve reaction rates but may degrade sensitive intermediates.

- Catalyst Loading : Pd catalysts at 1–5 mol% balance cost and efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

How can discrepancies in NMR data for this compound be resolved during structural validation?

Advanced Research Focus

Contradictions in ¹H/¹³C NMR signals may arise from:

- Dynamic effects : Conformational flexibility of the cyclopropyl group causing signal splitting.

- Residual solvent peaks : DMSO-d₆ or CDCl₃ impurities overlapping with analyte signals.

Q. Methodological Solutions :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., cyclopropyl protons vs. aromatic protons) .

- Compare experimental data with DFT-calculated chemical shifts to validate assignments .

- Perform variable-temperature NMR to identify dynamic processes affecting signal resolution .

What strategies optimize the introduction of the cyclopropyl group into the pyridine-2-amine scaffold?

Advanced Research Focus

The steric and electronic challenges of cyclopropane incorporation require tailored approaches:

- Pre-functionalized cyclopropane reagents : Use cyclopropyl boronic acids in Suzuki-Miyaura coupling for regioselective C–C bond formation .

- Protecting group strategies : Protect the amine group with Boc or Fmoc to prevent side reactions during cyclopropane ring formation .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .

How does the fluorine substituent at the 3-position influence the compound’s electronic properties and bioactivity?

Basic Research Focus

The 3-fluoro group impacts:

- Electron-withdrawing effects : Reduces electron density on the pyridine ring, enhancing stability toward oxidation .

- Hydrogen-bonding potential : Fluorine’s electronegativity modulates interactions with biological targets (e.g., enzyme active sites) .

- Lipophilicity : Increases logP, improving membrane permeability in medicinal chemistry applications .

Q. Experimental Validation :

- Hammett constants (σₘ) quantify electronic effects.

- X-ray crystallography reveals fluorine’s role in molecular packing and target binding .

What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states for Pd-catalyzed C–N coupling to identify rate-limiting steps .

- Machine Learning (ML) : Trains on reaction databases (e.g., LabMate.AI ) to predict optimal catalysts and solvents .

- Molecular Dynamics (MD) : Simulates steric interactions between the cyclopropyl group and catalyst ligands .

How do steric effects from the cyclopropyl group influence catalytic efficiency in C–N bond formation?

Q. Advanced Research Focus

- Ligand Design : Bulky ligands (e.g., DavePhos) mitigate steric hindrance by stabilizing Pd intermediates .

- Substrate Scope Analysis : Smaller coupling partners (e.g., methylamine vs. cyclohexylamine) improve yields by reducing steric clashes .

What analytical techniques are essential for characterizing this compound?

Q. Basic Research Focus

How can Design of Experiments (DoE) improve reaction optimization for this compound?

Q. Advanced Research Focus

- Factor Screening : Identifies critical variables (e.g., temperature, catalyst loading) via Plackett-Burman designs .

- Response Surface Methodology (RSM) : Optimizes yield and purity by modeling interactions between factors .

- Machine Learning Integration : Uses platforms like LabMate.AI to automate data-driven optimization .

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Exothermic Reactions : Control via slow reagent addition and cooling systems.

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) reduce costs and metal leaching .

- Purification : Switch from column chromatography to crystallization for industrial feasibility .

How can contradictions between computational predictions and experimental biological activity data be addressed?

Q. Advanced Research Focus

- Free Energy Perturbation (FEP) : Refines binding affinity predictions by modeling protein-ligand dynamics .

- Meta-Analysis : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to resolve discrepancies .

- Synthetic Adjustments : Modify substituents (e.g., replacing fluorine with chlorine) to test SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.